molecular formula C4H6N4 B145471 4,5-Diaminopyrimidine CAS No. 13754-19-3

4,5-Diaminopyrimidine

Cat. No.: B145471
CAS No.: 13754-19-3
M. Wt: 110.12 g/mol
InChI Key: PPAULTVPKLVLII-UHFFFAOYSA-N
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Description

4,5-Diaminopyrimidine (CAS: 13754-19-3) is an aromatic heterocyclic compound with the molecular formula C₄H₆N₄ and a molecular weight of 110.12 g/mol. It features amino groups at the 4 and 5 positions of the pyrimidine ring. This compound is primarily used in laboratory settings for synthesizing purine derivatives and other heterocycles via Traube synthesis . It is a decomposition product of certain nucleoside analogues and exhibits antimicrobial activity against Pseudomonas aeruginosa .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Diaminopyrimidine can be synthesized through several methods. One common approach involves the reaction of 4,5-dichloropyrimidine with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the substitution of chlorine atoms with amino groups .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diaminopyrimidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can modify the amino groups, leading to different substituted pyrimidines.

Common Reagents and Conditions:

Major Products Formed: The reactions of this compound can yield a variety of products, including substituted pyrimidines, pyrimidine oxides, and other heterocyclic compounds .

Scientific Research Applications

Antifungal Activity

Research has demonstrated that derivatives of 4,5-diaminopyrimidine exhibit promising antifungal properties. These compounds have shown effectiveness against various fungal strains, indicating potential for therapeutic development in treating fungal infections.

Antibacterial Properties

This compound derivatives have also been investigated for their antibacterial activity, particularly against multidrug-resistant (MDR) bacteria. Studies suggest that these derivatives can inhibit bacterial growth through mechanisms involving interference with nucleic acid synthesis .

Antimetabolite Properties

Due to its structural similarity to nucleobases, DAP acts as an antimetabolite, interfering with nucleic acid synthesis. This characteristic positions it as a candidate for developing drugs targeting certain cancers and microbial infections . Notably, its interaction with dihydrofolate reductase (DHFR) has been extensively studied, as this enzyme is crucial in folate metabolism and DNA synthesis .

Precursor for Drug Synthesis

DAP serves as a precursor in synthesizing various therapeutic agents. It is particularly relevant in developing antifolates that inhibit DHFR, which is vital for treating bacterial infections and certain cancers .

Case Studies in Drug Design

Recent studies have focused on designing selective antifolates targeting DHFR from Leishmania major, showcasing DAP's role in creating new therapeutic agents against leishmaniasis . Another study highlighted the synthesis of diaminopyrimidine-based inhibitors of MTHFD2, which demonstrated significant potency against acute myeloid leukemia cells .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinities of DAP derivatives with various enzymes involved in nucleic acid metabolism. These studies elucidate the compound's mechanism of action, enhancing its therapeutic potential .

In Vitro Studies

In vitro assays have confirmed the biological activity of DAP derivatives against various pathogens and cancer cell lines. For example, certain derivatives displayed significant inhibition against Plasmodium falciparum DHFR, indicating their potential use in treating malaria .

Summary of Research Findings

The following table summarizes key findings regarding the applications of this compound:

Application AreaKey FindingsReferences
Antifungal ActivityPromising activity against various fungal strains
Antibacterial PropertiesEffective against multidrug-resistant bacteria
Antimetabolite PropertiesInterferes with nucleic acid synthesis; potential cancer treatment
Drug DevelopmentPrecursor for antifolate synthesis; active in leishmaniasis treatment
Molecular DockingBinding studies reveal mechanisms for enzyme inhibition

Mechanism of Action

The mechanism of action of 4,5-Diaminopyrimidine involves its interaction with various molecular targets. In medicinal chemistry, it can inhibit specific enzymes or receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, which is crucial for DNA replication and cell division .

Comparison with Similar Compounds

Physical Properties :

  • Melting Point: 204–206°C
  • Boiling Point: 229°C (at 32 mmHg)
  • Appearance: Pale yellow crystalline powder

Structural Isomer: 2,4-Diaminopyrimidine

The positional isomer 2,4-diaminopyrimidine differs in the placement of amino groups (positions 2 and 4). This structural variation leads to distinct chemical and biological properties:

Property 4,5-Diaminopyrimidine 2,4-Diaminopyrimidine
Key Applications - Traube synthesis of methoxypurines - Anticancer agents (e.g., palbociclib analogs)
- Antibacterial drugs (e.g., trimethoprim)
- Hair loss treatments (e.g., Minoxidil)
Biological Activity - Active against P. aeruginosa - Targets Gram-positive bacteria
- Inhibits DHFR (dihydrofolate reductase) in parasites and bacteria
Synthetic Utility - Forms purines via decomposition - Core structure for non-classical DHFR inhibitors
- Used in fluorescence-active derivatives
Safety Profile - Requires N95 masks and gloves (WGK 3 hazard) - Well-established in pharmaceuticals with defined safety protocols

Notable Derivatives:

  • Minoxidil (2,4-DPO derivative): Promotes vasodilation and hair growth .
  • Trimethoprim : Antibacterial agent targeting bacterial DHFR .

Other Pyrimidine Derivatives

2,4-Diaminopyrimidine 3-Oxide (Kopexil)

  • Application : Reduces hair shedding by targeting perifollicular fibrosis .
  • Mechanism: Unlike this compound, Kopexil’s oxide group enhances its bioavailability for topical use .

Trimethoprim

  • Structure: 2,4-diaminopyrimidine core with substituted benzyl groups.
  • Selectivity : Inhibits bacterial DHFR 100,000-fold more effectively than human DHFR .
  • Comparison: this compound lacks DHFR inhibition due to its substitution pattern .

El-7a (2,4-Diaminopyrimidine Derivative)

  • Activity : Selective inhibitor of mycobacterial DHFR over human DHFR .
  • Limitation: Low hydrophobicity limits its antitubercular efficacy, unlike this compound’s P. aeruginosa activity .

Fluorescence Properties

  • 2,4-Diaminopyrimidine Derivatives: Exhibit blue fluorescence in solid states, useful in material science .
  • This compound: No reported fluorescence properties, highlighting divergent electronic profiles .

Antimicrobial Activity Comparison

Compound Gram-Positive Bacteria Gram-Negative Bacteria Fungi
This compound Low High (P. aeruginosa) None
2,4-Diaminopyrimidine High (e.g., S. aureus) Low None

Biological Activity

4,5-Diaminopyrimidine (DAP) is a significant compound in medicinal chemistry, particularly noted for its biological activity as an anticancer agent and its role as a precursor in various synthetic pathways. This article explores the biological activities associated with DAP, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Synthesis

This compound is characterized by its two amino groups located at the 4 and 5 positions of the pyrimidine ring. This structural feature is crucial for its biological activity, particularly in inhibiting key enzymes involved in nucleotide synthesis. The synthesis of DAP has been optimized over the years, with improved methods yielding higher purity and better yields, facilitating its use in further chemical modifications and biological evaluations .

The primary mechanism through which this compound exerts its biological effects involves inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway. By inhibiting DHFR, DAP disrupts the synthesis of tetrahydrofolate, leading to a decrease in nucleotide production necessary for DNA replication and cell division . This mechanism underlies its potential as an anticancer agent.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of DAP and its derivatives. The following table summarizes key findings from various research efforts:

Study Cell Lines Tested IC50 Values (μM) Mechanism
MCF-7, DU-1456.0 - 11.0EGFR inhibition
A549, HCT-1162.14 - 5.52Apoptosis induction
C. parvum<0.3DHFR inhibition
  • In Vitro Studies : A study reported that DAP derivatives showed potent cytotoxicity against various cancer cell lines, including breast (MCF-7) and prostate (DU-145) cancer cells, with IC50 values ranging from 6 to 11 μM . Another investigation revealed that certain derivatives exhibited IC50 values as low as 2.14 μM against lung cancer cells (A549), indicating strong antitumor activity .
  • Mechanisms of Action : The anticancer effects are attributed to multiple mechanisms including apoptosis induction and cell cycle arrest at the G2/M phase. For instance, one compound derived from DAP significantly inhibited mitochondrial membrane potential leading to cancer cell apoptosis .

Case Study 1: Anticancer Activity in MCF-7 Cells

In a recent study examining the effects of various pyrimidine derivatives on MCF-7 breast cancer cells, it was found that compounds based on DAP not only inhibited cell proliferation but also induced apoptosis through increased levels of caspase-9 . The selectivity index was notably higher compared to standard treatments like 5-Fluorouracil.

Case Study 2: Inhibition of Dihydrofolate Reductase

A comprehensive evaluation involving a library of diaminopyrimidine derivatives demonstrated that several compounds exhibited potent inhibition against recombinant DHFR from both human and C. parvum sources. Some derivatives had IC50 values below 0.3 μM, comparable to established DHFR inhibitors like trimethoprim . This suggests potential therapeutic applications in treating opportunistic infections in immunocompromised patients.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4,5-diaminopyrimidine, and how do methodological choices influence yield and purity?

this compound is commonly synthesized via two approaches:

  • Purine ring-opening : Hydrolysis of N9-substituted purines under acidic or basic conditions. For example, acid hydrolysis of N7-substituted adenine derivatives yields N5-substituted 4,5,6-triaminopyrimidines, while basic conditions facilitate cleavage of the formyl group .
  • Nitrosation/Nitration followed by reduction : Introduction of a 5-amino group via nitrosation or nitration at the 5-position of pyrimidine precursors, followed by reduction (e.g., catalytic hydrogenation) .
    Methodological considerations : Purine ring-opening often requires harsh conditions (strong acids/bases), which may reduce yields due to side reactions. Nitration/nitrosation routes demand precise control of reaction time and temperature to avoid over-oxidation. Purity (>95%) is typically confirmed via HPLC or GC .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are critical for validation?

Key characterization steps include:

  • Melting point determination : Reported values range from 204–206°C (lit.) . Discrepancies may arise from impurities or polymorphic forms.
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : To confirm the presence of two amine groups at positions 4 and 5 and rule out tautomeric forms.
    • Mass spectrometry (MS) : For molecular weight validation (110.12 g/mol) .
  • Chromatography : HPLC or TLC to assess purity (>95%) and detect byproducts (e.g., 4,6-diaminopyrimidine isomers) .

Advanced Research Questions

Q. How do reaction conditions influence the solvolytic decomposition pathways of this compound derivatives, and how can conflicting kinetic data be resolved?

In alkaline hydrolysis studies of 9-(1-alkoxyethyl)purines, this compound is a major decomposition product. Key findings include:

  • Mechanistic insights : Hydroxide ion attack at the C8 position of purines triggers rapid release of the exocyclic alkoxy group, followed by slower cleavage of the ethylidene group .
  • Kinetic analysis : Second-order rate constants (Table 1 in ) show reactivity correlates with the polar (not steric) nature of substituents. Discrepancies in rate data under varying NaOH concentrations (0.10–1.0 mol dm⁻³) suggest positive salt effects, requiring normalization to ionic strength for comparative studies.
    Resolution of contradictions : Use isotopically labeled compounds (e.g., tritiated ethylidene groups) to track intermediate formation and validate proposed pathways via LC-MS or radiochemical assays .

Q. What strategies enable the design of selective kinase inhibitors using this compound scaffolds, and how can structure-activity relationships (SAR) be optimized?

this compound is a versatile scaffold for ATP-competitive kinase inhibitors (e.g., FGFR4 inhibitors). Methodological strategies include:

  • Core modifications : Substituents at positions 2 and 6 modulate selectivity. For example, bulky groups at position 2 enhance FGFR4 selectivity over FGFR1–3 by sterically blocking access to conserved ATP-binding pockets .
  • SAR optimization :
    • Biochemical assays : Measure IC₅₀ values against kinase panels to identify selectivity trends (e.g., >100-fold selectivity for FGFR4 in Novartis internal studies) .
    • Co-crystallography : Resolve inhibitor-kinase complexes to guide rational design (e.g., hydrogen bonding with hinge-region residues) .

Q. How does this compound contribute to antibiotic resistance mechanisms, and what experimental models validate its role in bacterial survival?

In electrochemical oxidation (EO) systems, this compound-linked resistance genes (e.g., dfrA1) are implicated in bacterial tolerance to oxidative stress:

  • Mechanistic role : Diaminopyrimidine derivatives stabilize cell walls/membranes, reducing oxidative damage from reactive oxygen species (ROS) .
  • Experimental validation :
    • Gene quantification : qPCR to measure abundance of IntI1 (integrase gene) and aminoglycoside resistance genes as cross-resistance indicators .
    • Survival assays : Compare bacterial viability (CFU counts) in EO-treated cultures with/without diaminopyrimidine supplementation .

Properties

IUPAC Name

pyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6N4/c5-3-1-7-2-8-4(3)6/h1-2H,5H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAULTVPKLVLII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40160233
Record name 4,5-Diaminopyrimidine
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Molecular Weight

110.12 g/mol
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CAS No.

13754-19-3
Record name 4,5-Diaminopyrimidine
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Record name 4,5-Diaminopyrimidine
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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